

Application Notes and Protocols for Selenium Disulfide Antifungal Susceptibility Testing

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Compound of Interest

Compound Name: *Selenium disulfide*

CAS No.: 7488-56-4

Cat. No.: B1200345

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Introduction

Selenium disulfide (SeS₂) is an inorganic compound with well-established antifungal properties. It is a common active ingredient in topical therapeutic agents for the treatment of seborrheic dermatitis and dandruff, conditions often associated with the proliferation of *Malassezia* yeasts.[1] The antifungal mechanism of **selenium disulfide** is believed to involve the inhibition of fungal growth and cellular metabolism.[2][3] It is thought to interfere with sulfur metabolism within fungal cells and may also possess cytostatic properties, slowing down the proliferation of hyperproliferative cells.[3][4][5] As the incidence of fungal resistance to conventional antifungal agents rises, there is a growing interest in evaluating the efficacy of alternative compounds like **selenium disulfide** against a broader spectrum of fungal pathogens.

These application notes provide a detailed protocol for determining the antifungal susceptibility of **selenium disulfide** against various fungal species using the broth microdilution method.

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[6][7]

Antifungal Susceptibility Data

The following table summarizes the available quantitative data on the in vitro antifungal activity of **selenium disulfide** against various fungal species. It is important to note that standardized breakpoint concentrations for **selenium disulfide** have not been established by regulatory bodies such as CLSI or EUCAST. The data presented here is derived from published research findings.

Fungal Species	Minimum Inhibitory Concentration (MIC) (µg/mL)	Minimum Fungicidal Concentration (MFC) (µg/mL)	Reference(s)
Malassezia furfur	150	260	[8]
Malassezia sympodialis	80	220	[8]

Note: There is a notable lack of publicly available, standardized MIC and MFC data for **selenium disulfide** against a wide range of fungal pathogens, including most *Candida* species, *Aspergillus* species, and dermatophytes. The data for *Malassezia* species is based on specific research studies and may vary depending on the methodology and strains tested. One study anecdotally supports the efficacy of **selenium disulfide** shampoos in reducing the fungal load of *Microsporum canis*. [8] Further research is required to establish a comprehensive antifungal profile for this compound.

Experimental Protocol: Broth Microdilution Method for Selenium Disulfide

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of **selenium disulfide**.

Materials

- **Selenium Disulfide** (SeS₂) powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate
- Morpholinepropanesulfonic acid (MOPS)
- Glucose
- Sterile distilled water
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolates
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Hemocytometer or Neubauer chamber
- Incubator

Media and Reagent Preparation

2.1. **RPMI-1640 Medium (2X Concentration)** Prepare RPMI-1640 medium according to the manufacturer's instructions, but at a 2X concentration. Buffer the medium with MOPS to a pH of 7.0 ± 0.1 .

2.2. **Selenium Disulfide Stock Solution** Due to the poor aqueous solubility of **selenium disulfide**, a stock solution should be prepared in 100% DMSO.

- Accurately weigh the **selenium disulfide** powder.
- Dissolve in 100% DMSO to a final concentration of 10,000 µg/mL.

- Sterilize the stock solution by filtration through a 0.22 μm syringe filter compatible with DMSO.
- Store the stock solution at -20°C in small aliquots.

Inoculum Preparation

3.1. For Yeasts (e.g., *Candida* spp., *Malassezia* spp.)

- Subculture the yeast isolate on SDA at 35°C for 24-48 hours.
- Harvest several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.
- Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of $1-5 \times 10^3$ CFU/mL.

3.2. For Filamentous Fungi (e.g., *Aspergillus* spp., *Trichophyton* spp.)

- Culture the fungus on PDA at $28-35^{\circ}\text{C}$ for 7-14 days, or until adequate sporulation is observed.
- Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
- Gently scrape the surface with a sterile loop.
- Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
- Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ conidia/mL using a hemocytometer.

Broth Microdilution Assay

- In a 96-well microtiter plate, add 100 μ L of RPMI-1640 medium to all wells except the first column.
- Add 200 μ L of the **selenium disulfide** working solution (prepared from the stock solution) to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well.
- Add 100 μ L of the prepared fungal inoculum to each well.
- Include a growth control well (inoculum without **selenium disulfide**) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for filamentous fungi.

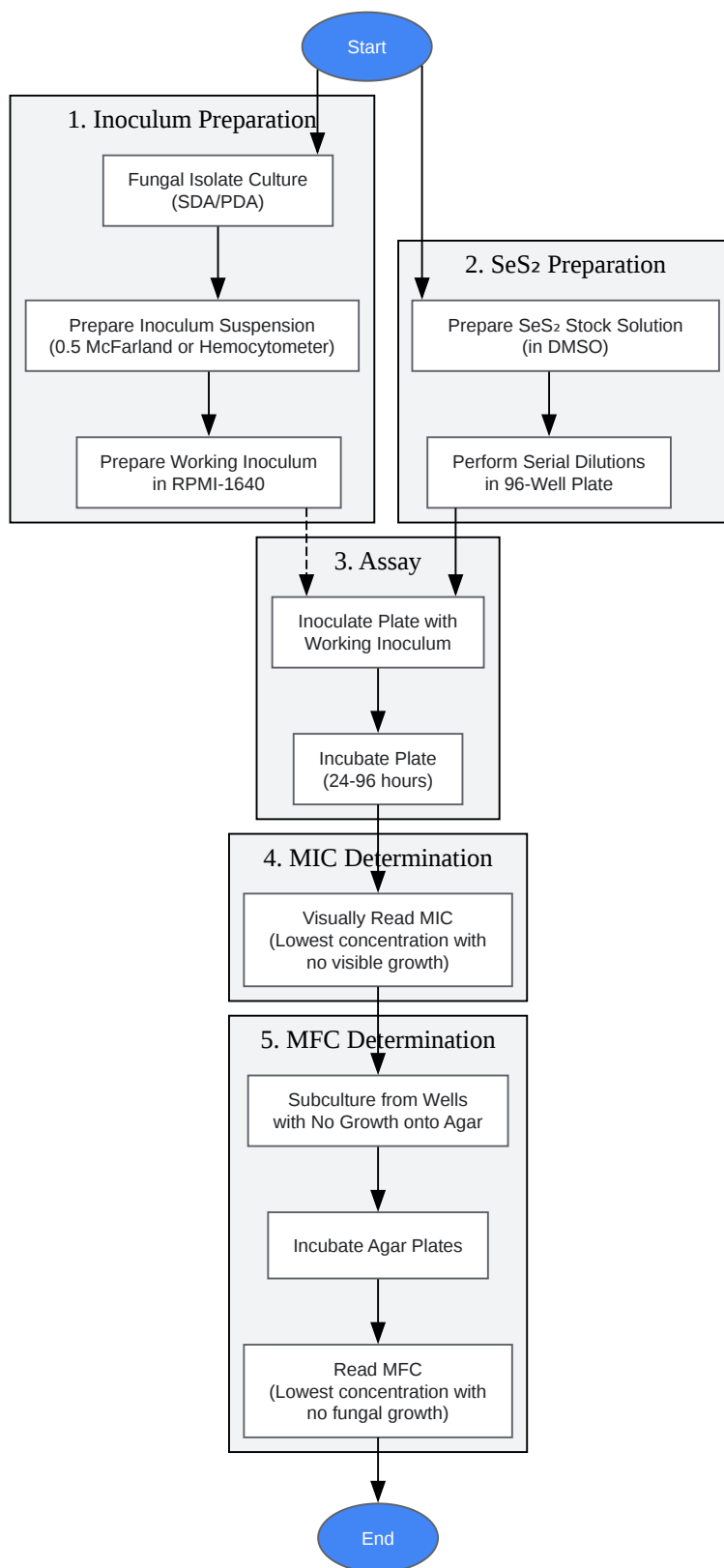
Determination of MIC

The MIC is the lowest concentration of **selenium disulfide** that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is typically a prominent decrease in turbidity. For filamentous fungi, it is the lowest concentration that prevents any discernible growth.

Determination of MFC

- From the wells showing no visible growth (at and above the MIC), subculture 100 μ L onto SDA plates.
- Incubate the plates at the optimal temperature for the fungus for 48-72 hours.
- The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a $\geq 99.9\%$ killing of the initial inoculum.

Experimental Workflow



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Experimental workflow for determining the antifungal susceptibility of **selenium disulfide**.

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